An In-depth Technical Guide to (R)-Benzyloxymethyl-oxirane: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to (R)-Benzyloxymethyl-oxirane: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Benzyloxymethyl-oxirane, also known as (R)-(-)-benzyl glycidyl ether, is a chiral epoxide of significant interest in the fields of organic synthesis and medicinal chemistry. Its stereospecific structure makes it a valuable chiral building block for the synthesis of a variety of complex molecules, most notably as a key intermediate in the production of enantiomerically pure pharmaceuticals such as beta-blockers. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to (R)-benzyloxymethyl-oxirane, intended to serve as a resource for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
(R)-Benzyloxymethyl-oxirane is a three-membered heterocyclic ether containing a benzyl ether substituent. The "(R)" designation indicates the stereochemistry at the chiral center of the oxirane ring.
Chemical Structure:
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | (2R)-2-(Benzyloxymethyl)oxirane[1] |
| CAS Number | 14618-80-5[1] |
| Molecular Formula | C₁₀H₁₂O₂[1] |
| Molecular Weight | 164.20 g/mol [1] |
| InChI Key | QNYBOILAKBSWFG-JTQLQIEISA-N[1] |
| SMILES | C1--INVALID-LINK--COCC2=CC=CC=C2[1] |
| Synonyms | (R)-(-)-Benzyl glycidyl ether, Benzyl (R)-(-)-glycidyl ether, (R)-O-Benzylglycidol, (2R)-2-(Phenylmethoxymethyl)oxirane[1] |
Physicochemical Properties
The physical and chemical properties of (R)-benzyloxymethyl-oxirane are crucial for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Colorless to almost colorless clear liquid or paste (yellow) | [2] |
| Boiling Point | 130 °C at 0.1 mmHg | [2] |
| Density | 1.077 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.517 | [2][3] |
| Optical Activity ([α]20/D) | -5.4° (c=5 in toluene) | [2][3] |
| Flash Point | >230 °F (>110 °C) | [2] |
| Water Solubility | Soluble | [2] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of (R)-benzyloxymethyl-oxirane.
Table 3: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR (200 MHz, CDCl₃) | δ (ppm): 7.28–7.37 (m, 5H, Ar-H), 4.60 (s, 2H, Ph-CH₂-O), 3.77 (dd, J=11.4, 3.0 Hz, 1H, -O-CH₂-CH), 3.44 (dd, J=11.3, 5.8 Hz, 1H, -O-CH₂-CH), 3.15–3.23 (m, 1H, oxirane-CH), 2.80 (dd, J=5.3, 4.2 Hz, 1H, oxirane-CH₂), 2.61 (dd, J=5.1, 2.7 Hz, 1H, oxirane-CH₂) | [4] |
| ¹³C NMR (50 MHz, CDCl₃) | δ (ppm): 137.8 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 73.3 (Ph-CH₂-O), 70.7 (-O-CH₂-CH), 50.8 (oxirane-CH), 44.2 (oxirane-CH₂) | [4] |
| IR (CHCl₃) | ν (cm⁻¹): 3020 (Ar C-H stretch), 1495, 1454 (Ar C=C stretch), 1216, 1094 (C-O stretch), 929, 845 (epoxide ring vibrations) | [4] |
| Mass Spectrometry (MS) | m/z = 187 [M + Na]⁺ | [4] |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure (R)-benzyloxymethyl-oxirane is a critical process for its application in asymmetric synthesis. A common industrial approach involves the synthesis of racemic benzyl glycidyl ether followed by kinetic resolution.
Synthesis of Racemic Benzyl Glycidyl Ether
This two-step synthesis involves the ring-opening of epichlorohydrin with benzyl alcohol, followed by a base-mediated ring closure.
Experimental Protocol:
Step 1: Synthesis of Chlorohydrin Benzyl Ether Intermediate
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To a 2 L reaction flask, add 300 g of benzyl alcohol, 90 g of toluene, and 3 g of tin tetrachloride.
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Stir the mixture and raise the temperature to 60°C.
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Add 171 g of epichlorohydrin dropwise over 4 hours while maintaining the temperature at 60°C.
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After the addition is complete, continue stirring the reaction mixture for 7 hours at 60°C.
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Upon completion of the reaction, recover unreacted epichlorohydrin and benzyl alcohol via vacuum distillation and steam distillation until no more is collected at 90-110°C and 90-95 kPa. The remaining product is the chlorohydrin benzyl ether intermediate.
Step 2: Ring Closure to Benzyl Glycidyl Ether
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Raise the temperature of the chlorohydrin benzyl ether intermediate to 90°C.
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Add 1.5 g of PEG-200 to the reaction mixture.
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Add 200 g of a 50.0 wt% NaOH solution dropwise over 3 hours at 90°C.
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After the addition, continue the reaction for another 3 hours at the same temperature.
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Add 100 g of hot water (80°C), stir, and allow the layers to separate. Remove the lower aqueous saline layer.
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Add 200 g of hot deionized water (80°C), stir, and remove the lower aqueous layer. Repeat this washing step.
-
Dehydrate and remove any remaining solvent at 120°C under 15 Torr vacuum until the water and solvent content is below 1000 ppm.
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Filter the final product to obtain racemic benzyl glycidyl ether.
Kinetic Resolution of Racemic Benzyl Glycidyl Ether
The enantiomerically pure (R)-benzyloxymethyl-oxirane can be obtained from the racemic mixture through hydrolytic kinetic resolution (HKR) using a chiral catalyst.
Experimental Protocol (Hydrolytic Kinetic Resolution):
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In a reaction vessel, combine the racemic 2-(benzyloxymethyl)-oxirane (10.00 g, 61 mmol) and a chiral (S,S)-salen Co(III)OAc complex (0.09 g, 0.14 mmol).
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Stir the mixture vigorously for 15 minutes.
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Cool the mixture to 0°C and add water (0.6 mL, 34 mmol) dropwise over 15 minutes using a micro-syringe.
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Stir the reaction mixture at room temperature for 20 hours.
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Add an additional portion of the (S,S)-salen Co(III)OAc complex (0.09 g, 0.14 mmol) and continue stirring for another 10 hours.
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Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).
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Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and acetone (95:5) as the eluent. The less polar (R)-benzyloxymethyl-oxirane will elute first.[4]
Diagram 1: Synthetic Workflow for (R)-Benzyloxymethyl-oxirane
Caption: Synthetic workflow for (R)-Benzyloxymethyl-oxirane.
Applications in Drug Development
(R)-Benzyloxymethyl-oxirane is a crucial chiral building block in the synthesis of numerous pharmaceuticals, particularly beta-blockers. The epoxide ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups.
A prominent application is in the synthesis of (S)-propranolol, a non-selective beta-blocker used to treat hypertension, angina, and other cardiovascular conditions. The synthesis involves the ring-opening of (R)-benzyloxymethyl-oxirane with isopropylamine.
Representative Signaling Pathway: Beta-Adrenergic Receptor Blockade
(R)-Benzyloxymethyl-oxirane is a precursor to beta-blockers, which act by antagonizing beta-adrenergic receptors. The following diagram illustrates the general mechanism of action of a beta-blocker at a cardiac myocyte.
Diagram 2: Beta-Adrenergic Receptor Signaling and Blockade
